molecular formula C10H17NSi B2475419 [4-(trimethylsilyl)phenyl]methanamine CAS No. 7662-83-1

[4-(trimethylsilyl)phenyl]methanamine

Cat. No.: B2475419
CAS No.: 7662-83-1
M. Wt: 179.338
InChI Key: YMYXDIFUYBPESC-UHFFFAOYSA-N
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Description

[4-(Trimethylsilyl)phenyl]methanamine is an organic compound with the molecular formula C10H17NSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(trimethylsilyl)phenyl]methanamine typically involves the reaction of 4-bromobenzylamine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

[4-(Trimethylsilyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-(trimethylsilyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. The trimethylsilyl group can enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of [4-(trimethylsilyl)phenyl]methanamine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. Additionally, the methanamine group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Trimethylsilyl)phenyl]methanol
  • [4-(Trimethylsilyl)phenyl]acetic acid
  • [4-(Trimethylsilyl)phenyl]ethanol

Uniqueness

Compared to similar compounds, [4-(trimethylsilyl)phenyl]methanamine stands out due to the presence of the methanamine group, which imparts unique reactivity and potential biological activity. The combination of the trimethylsilyl and methanamine groups allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

(4-trimethylsilylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYXDIFUYBPESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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